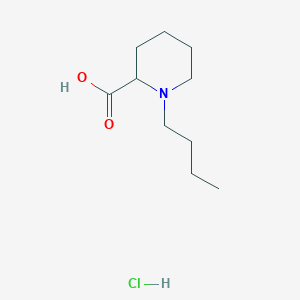

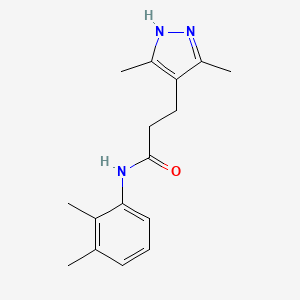

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives, which are structurally related to the compound of interest, involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product yields. Subsequent arylation using triphenylphosphine palladium as a catalyst and K3PO4 as a base produces various analogues with moderate to good yields . Another related synthesis method for (1,2,4-triazol-3-yl)furazans, which share a similar triazole moiety with the compound , is based on oxidative cyclization of N'-arylidene amidrazones using phenyliodoso diacetate, a non-toxic reagent .

Molecular Structure Analysis

The molecular structure of the compound includes a furan-2-carboxamide moiety, which is a common feature in several synthesized compounds with potential biological activities. For instance, 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives have been synthesized and their structures confirmed through various spectral techniques . The presence of the 1,2,4-triazole ring in the compound suggests a degree of structural complexity and potential for diverse chemical reactivity .

Chemical Reactions Analysis

The chemical reactivity of furan-2-carboxamide derivatives can be inferred from related compounds. For example, the synthesis of oxoquinazolin-3(4H)-yl)furan-2-carboxamides involves reactions with isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes . The triazole moiety in the compound of interest is likely to engage in reactions typical of heterocyclic amines, such as nucleophilic substitution or addition reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide are not detailed in the provided papers, related compounds exhibit properties that can be extrapolated. For instance, the solubility, melting points, and stability of furan-2-carboxamide derivatives can be influenced by the presence of substituents on the furan ring and the nature of the amide linkage . The triazole ring is known for its contribution to the stability and bioactivity of compounds, which could affect the compound's pharmacokinetic properties .

Case Studies and Biological Activities

The anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide and its analogues have been investigated, showing effectiveness against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The most effective activity was observed against NDM-positive A. baumannii, with molecular docking studies and MD simulations supporting these findings . Additionally, the synthesized 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives were potent tyrosinase inhibitors, with IC50 values significantly lower than the standard kojic acid, indicating potential applications in the treatment of hyperpigmentation disorders .

Applications De Recherche Scientifique

Antiallergic Activity

Compounds structurally related to "N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide" have been studied for their antiallergic properties. For instance, derivatives of furan-3-carboxamides have demonstrated potent antiallergic activity, inhibiting the action of serotonin, histamine, and bradykinin in animal models, showcasing a novel class of antiallergic agents with significant therapeutic potential (Georgiev et al., 1987).

Antibacterial and Antiurease Activities

Further research into compounds within this chemical family has revealed their effectiveness in combating bacterial infections and urease activity. A study on the synthesis, antibacterial, antiurease, and antioxidant activities of some new 1,2,4-triazole Schiff base and amine derivatives highlighted their significant antiurease and antioxidant activities, demonstrating the compounds' multifaceted biological applications (Sokmen et al., 2014).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of related compounds have also been extensively explored. A study on the synthesis and antimicrobial activity of furan-3-carboxamides showed that these compounds exhibited significant in vitro antimicrobial activity against a broad spectrum of microorganisms, including yeast, filamentous fungi, bacteria, and algae (Zanatta et al., 2007). These findings highlight the potential of furan-3-carboxamide derivatives as novel antimicrobial agents with wide-ranging applications in treating infectious diseases.

Antiplasmodial Activities

In the quest for new antimalarial therapies, N-acylated furazan-3-amines and their derivatives have shown promise in in vitro studies against different strains of Plasmodium falciparum. The structure-activity relationships revealed through this research indicate that the nature of the acyl moiety plays a critical role in the compounds' antiplasmodial activities, offering insights into designing more effective antimalarial drugs (Hermann et al., 2021).

Propriétés

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-17(15-7-4-12-25-15)19-10-11-21-18(24)22(14-5-2-1-3-6-14)16(20-21)13-8-9-13/h1-7,12-13H,8-11H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQFMZIAKKETDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2550896.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)

![Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2550902.png)

![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2550907.png)

![4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2550908.png)

![(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2550909.png)

![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)

![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)